molecular formula C19H23Cl2N5O3 B1514951 3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate

3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate

Katalognummer B1514951
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: GAMSNABJTRSYDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heteroaromatic ring derivative 2 is a compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of at least one heteroatom (such as nitrogen, oxygen, or sulfur) within the aromatic ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heteroaromatic ring derivative 2 typically involves the formation of the heterocyclic ring through cyclization reactions. One common method is the condensation of appropriate precursors, such as hydrazines with 1,3-diketones, to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of heteroaromatic ring derivative 2 may involve scalable synthetic routes that allow for the efficient and cost-effective production of the compound on a large scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Heteroaromatic ring derivative 2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of heteroaromatic ring derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or binding to DNA or RNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Heteroaromatic ring derivative 2 is unique due to its specific heteroatom arrangement and the resulting electronic properties. This uniqueness allows it to exhibit distinct reactivity patterns and biological activities compared to other heteroaromatic compounds .

Eigenschaften

Molekularformel

C19H23Cl2N5O3

Molekulargewicht

440.3 g/mol

IUPAC-Name

(3,5-dichlorophenyl)methyl 4-[4-(2H-triazol-4-yl)butanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H23Cl2N5O3/c20-14-8-13(9-15(21)10-14)12-29-19(28)26-6-4-16(5-7-26)23-18(27)3-1-2-17-11-22-25-24-17/h8-11,16H,1-7,12H2,(H,23,27)(H,22,24,25)

InChI-Schlüssel

GAMSNABJTRSYDT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC(=O)CCCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.